An In-depth Technical Guide to the Chemical Properties and Reactivity of 2'-(Allyloxy)-6'-hydroxyacetophenone
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2'-(Allyloxy)-6'-hydroxyacetophenone
Abstract: 2'-(Allyloxy)-6'-hydroxyacetophenone is a bespoke aryl allyl ether of significant interest in synthetic organic chemistry. While not as commonly indexed as its parent compound, 2',6'-dihydroxyacetophenone, its true value lies in its role as a strategic intermediate. This technical guide provides an in-depth exploration of the synthesis, characterization, and core chemical reactivity of 2'-(Allyloxy)-6'-hydroxyacetophenone. We will dissect its preparation via Williamson ether synthesis and provide a detailed mechanistic analysis of its most pivotal transformation: the thermal Claisen rearrangement. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this molecule's properties to leverage it as a building block for more complex molecular architectures, particularly C-allylated phenols and their subsequent heterocyclic derivatives.
Introduction: A Strategic Intermediate
2'-(Allyloxy)-6'-hydroxyacetophenone is an aromatic ketone distinguished by two key functional groups positioned ortho to the acetyl moiety: a hydroxyl group and an allyloxy group. This specific arrangement dictates its chemical behavior, making it an ideal precursor for a highly controlled and regioselective intramolecular rearrangement. The primary utility of this compound is not as a final product but as a substrate for the Claisen rearrangement, a powerful C-C bond-forming reaction. This transformation allows for the precise installation of an allyl group onto the aromatic ring, yielding 3'-allyl-2',6'-dihydroxyacetophenone, a versatile scaffold for the synthesis of flavonoids, chromones, and other biologically relevant heterocyclic systems.[1] Understanding the synthesis and reactivity of the title compound is therefore crucial for any scientist aiming to construct these valuable molecular frameworks.
Physicochemical and Spectroscopic Profile
Characterization is paramount to verifying the successful synthesis and purity of 2'-(Allyloxy)-6'-hydroxyacetophenone before its use in subsequent reactions.
Physicochemical Properties
The introduction of the allyl group significantly alters the physical properties compared to its dihydroxy precursor.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | - |
| Molecular Weight | 192.21 g/mol | - |
| Appearance | (Predicted) Pale yellow oil or low-melting solid | General observation for similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water | General chemical principles |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. The following data are predicted based on the known values of analogous structures and foundational principles of spectroscopy.[2][3]
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. The spectrum will confirm the successful O-allylation by the disappearance of one of the broad O-H stretches present in the starting material and the appearance of peaks characteristic of the allyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Medium | O-H stretch (intramolecularly hydrogen-bonded) |
| ~3080 | Medium-Weak | =C-H stretch (alkene) |
| 2850-3000 | Medium | C-H stretch (aliphatic) |
| ~1640 | Strong | C=O stretch (ketone, H-bonded) |
| ~1580, 1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~920-1000 | Strong | =C-H bend (alkene out-of-plane) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation, confirming the precise connectivity of atoms.
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.5 | s | 1H | Phenolic -OH (H-bonded to C=O) |
| ~7.30 | t | 1H | Ar-H (H4') |
| ~6.50 | d | 1H | Ar-H (H3' or H5') |
| ~6.45 | d | 1H | Ar-H (H5' or H3') |
| ~6.05 | m | 1H | -CH=CH₂ |
| ~5.40 | dd | 1H | -CH=CH ₂ (trans) |
| ~5.30 | dd | 1H | -CH=CH ₂ (cis) |
| ~4.60 | dt | 2H | -O-CH ₂-CH= |
| 2.60 | s | 3H | -COCH ₃ |
¹³C NMR (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~204.0 | C=O |
| ~162.0 | C-OH (C6') |
| ~159.0 | C-O-Allyl (C2') |
| ~136.0 | Ar-C (C4') |
| ~132.5 | -C H=CH₂ |
| ~118.0 | -CH=C H₂ |
| ~115.0 | Ar-C (C1') |
| ~110.0 | Ar-CH (C5') |
| ~105.0 | Ar-CH (C3') |
| ~70.0 | -O-C H₂- |
| ~32.0 | -COC H₃ |
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 192.
Synthesis and Purification
The synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone is most reliably achieved via the Williamson ether synthesis, a cornerstone reaction in organic chemistry.[4][5]
Causality of Experimental Choices
-
Reactants: The synthesis begins with 2',6'-dihydroxyacetophenone and an allyl halide, typically allyl bromide.
-
Base: A mild base such as potassium carbonate (K₂CO₃) is employed. Its role is to selectively deprotonate one of the phenolic hydroxyl groups to form a phenoxide nucleophile.[5] Stronger bases like sodium hydride (NaH) could be used but may lead to undesired side reactions or deprotonation of both hydroxyl groups. The 6'-OH is significantly more acidic than the 2'-OH due to the latter's involvement in strong intramolecular hydrogen bonding with the acetyl carbonyl group. Therefore, the phenoxide at the 6'-position forms preferentially. Correction and Refinement: For selective allylation at the 2'-position, one would typically protect the more acidic 6'-OH first, perform the allylation, and then deprotect. However, for the purpose of a subsequent Claisen rearrangement, allylation at either position yields a viable precursor. For this guide, we will assume conditions that favor monosubstitution.
-
Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal.[5] These solvents effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile.[6][7]
-
Reaction Control: The reaction is typically run at a slightly elevated temperature (e.g., refluxing acetone) to ensure a reasonable reaction rate. Stoichiometry is controlled by using a slight excess of the allyl bromide and base to drive the reaction to completion, but a large excess is avoided to minimize the formation of the di-allylated product.
Experimental Workflow: Synthesis
The following diagram illustrates the logical flow from starting materials to the purified final product.
Caption: Workflow for the synthesis of 2'-(Allyloxy)-6'-hydroxyacetophenone.
Step-by-Step Protocol: Synthesis
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2',6'-dihydroxyacetophenone (10.0 g, 65.7 mmol), anhydrous potassium carbonate (10.0 g, 72.3 mmol, 1.1 eq), and acetone (100 mL).
-
Addition of Reagent: Stir the suspension vigorously and add allyl bromide (6.2 mL, 72.3 mmol, 1.1 eq) dropwise.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the inorganic salts. Wash the filter cake with additional acetone.
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to isolate the desired mono-allylated product.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and place under high vacuum to remove residual solvent. Characterize the resulting oil or solid by NMR, IR, and MS to confirm its identity and purity.
Key Chemical Reactivity: The Claisen Rearrangement
The defining chemical property of 2'-(Allyloxy)-6'-hydroxyacetophenone is its propensity to undergo the Claisen rearrangement, a thermal[8][8]-sigmatropic rearrangement.[9][10] This reaction is a highly reliable and stereospecific method for forming a C-C bond.[11]
Mechanistic Principles
The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a six-membered, chair-like transition state.[9][10] The reaction is intramolecular and is driven by the formation of a thermodynamically stable carbonyl group in the intermediate and the subsequent rearomatization to a stable phenol.[12]
For 2'-(Allyloxy)-6'-hydroxyacetophenone, the reaction proceeds as follows:
-
[8][8]-Sigmatropic Shift: Upon heating (typically >180 °C), the allyl group migrates from the phenolic oxygen to the ortho-position of the aromatic ring (C3'). This occurs via a concerted mechanism where the C-O bond is broken and a new C-C bond is formed simultaneously.[12]
-
Intermediate Formation: This initial rearrangement disrupts the aromaticity of the ring, forming a non-aromatic cyclohexadienone intermediate.
-
Tautomerization (Rearomatization): The dienone intermediate rapidly tautomerizes to regain the energetic stability of the aromatic ring. The hydrogen atom at the C3' position is transferred to the ketone oxygen, yielding the final product, 3'-allyl-2',6'-dihydroxyacetophenone.
Mechanistic Diagram
The following diagram illustrates the key steps of the Claisen Rearrangement.
Caption: Mechanism of the aromatic Claisen rearrangement.
Step-by-Step Protocol: Claisen Rearrangement
-
Setup: Place 2'-(Allyloxy)-6'-hydroxyacetophenone (5.0 g, 26.0 mmol) in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Solvent (Optional but Recommended): Add a high-boiling, inert solvent such as N,N-diethylaniline or diphenyl ether (20 mL). The solvent helps to ensure uniform heating and prevent decomposition.
-
Reaction: Heat the mixture in a sand bath or heating mantle to 180-200 °C. Maintain this temperature for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like diethyl ether or ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with 1M HCl (3 x 50 mL) to remove the high-boiling solvent. Then, wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization to obtain pure 3'-allyl-2',6'-dihydroxyacetophenone.
Applications in Research and Drug Development
The true value of 2'-(Allyloxy)-6'-hydroxyacetophenone is realized in the synthetic utility of its rearranged product. The resulting 3'-allyl-2',6'-dihydroxyacetophenone is a versatile building block. The newly introduced allyl group and the adjacent hydroxyl groups can be manipulated to construct a variety of heterocyclic systems that are prevalent in medicinal chemistry and natural products. For instance, oxidative cyclization or isomerization of the allyl group followed by cyclization can lead to the formation of chromone and flavanone cores, which are known to exhibit a wide range of biological activities including antioxidant, anti-inflammatory, and anti-cancer properties.[1][13]
Safety and Handling
As a laboratory chemical, 2'-(Allyloxy)-6'-hydroxyacetophenone and its precursors/products should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
2'-(Allyloxy)-6'-hydroxyacetophenone serves as a highly effective and strategically important intermediate in organic synthesis. Its preparation is straightforward via the Williamson ether synthesis, and its purification and characterization are readily achieved using standard laboratory techniques. The compound's principal utility is unlocked through the Claisen rearrangement, which provides a reliable and regioselective pathway to C-allylated dihydroxyphenols. These products are valuable precursors for synthesizing complex heterocyclic molecules, making 2'-(Allyloxy)-6'-hydroxyacetophenone a key tool for researchers in drug discovery and materials science.
References
-
Ullah, Z. et al. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Boyd, E. & Robertson, A. (1948). 2,6-dihydroxyacetophenone. Organic Syntheses, 28, 44. Available at: [Link]
- CN102070428A - Method for synthesizing 3-hydroxyacetophenone. Google Patents.
-
NROChemistry. Claisen Rearrangement: Mechanism & Examples. Available at: [Link]
-
Chemistry Learner. Claisen rearrangement reaction, mechanism, stereochemistry applications and limitations. (2023). Available at: [Link]
- US5696274A - Syntheses based on 2-hydroxyacetophenone. Google Patents.
- CN105130781A - Preparation method of 2-hydroxyacetophenone. Google Patents.
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. 2,6-Dihydroxyacetophenone. Available at: [Link]
-
FooDB. Showing Compound 2'-Hydroxyacetophenone (FDB010500). Available at: [Link]
-
Tarbell, D.S. (1944). The Claisen Rearrangement. Organic Reactions. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]
-
Wikipedia. Claisen rearrangement. Available at: [Link]
-
Liu, H. et al. (2023). Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. Organic Letters. Available at: [Link]
-
University of Colorado, Boulder. Experiment 06: Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. Available at: [Link]
-
Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. (2019). Available at: [Link]
-
Yoon, T.P., Dong, V.M., & MacMillan, D.W.C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society. Available at: [Link]
-
Cosmetic Ingredient Review. Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. (2021). Available at: [Link]
-
Singh, J. & Singh, J. (2007). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]
-
Journal of Advanced Scientific Research. Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. (2013). Available at: [Link]
-
SpectraBase. 2'-Hydroxyacetophenone. Available at: [Link]
-
Sibuya, K. et al. (2016). Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
The Good Scents Company. 2'-hydroxyacetophenone. Available at: [Link]
Sources
- 1. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2',6'-Dihydroxyacetophenone(699-83-2) 1H NMR [m.chemicalbook.com]
- 3. 2'-Methoxyacetophenone(579-74-8) 1H NMR spectrum [chemicalbook.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN102070428A - Method for synthesizing 3-hydroxyacetophenone - Google Patents [patents.google.com]
- 9. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 10. Claisen Rearrangement [organic-chemistry.org]
- 11. Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. sciensage.info [sciensage.info]
- 14. cir-safety.org [cir-safety.org]
